molecular formula C10H22Cl2N2O B2681699 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride CAS No. 1955554-98-9

2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2681699
CAS No.: 1955554-98-9
M. Wt: 257.2
InChI Key: YXVQFZHLZLMEEE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride is a cyclobutane-derived amine salt featuring a morpholine substituent. The dihydrochloride salt form improves stability and aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2,2-dimethyl-3-morpholin-4-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-10(2)8(11)7-9(10)12-3-5-13-6-4-12;;/h8-9H,3-7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVQFZHLZLMEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N2CCOCC2)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-ol with ammonia under specific reaction conditions. The reaction typically involves the use of a strong acid catalyst and heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with structurally related cyclobutane- and morpholine-containing analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Morpholin-4-yl C₁₀H₂₁Cl₂N₂O 265.20* High solubility (dihydrochloride salt)
(1S,3S)-3-(1H-Pyrazol-1-yl)cyclobutan-1-amine dihydrochloride Pyrazol-1-yl C₇H₁₃Cl₂N₃ 213.11 Lower polarity; potential kinase inhibition
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine hydrochloride tert-Butyloxy C₁₀H₂₂ClNO 207.74 Lipophilic; prodrug candidate
3-(4H-1,2,4-Triazol-4-yl)cyclobutan-1-amine dihydrochloride Triazol-4-yl C₆H₁₂Cl₂N₄ 209.10 Enhanced hydrogen bonding; antiviral activity
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride Morpholin-4-yl-phenyl C₁₂H₁₉Cl₂N₂O 292.20 Conformational flexibility; moderate synthesis yield (8.61%)

*Molecular weight calculated from PubChem data .

Key Observations:

  • Morpholine vs. Heterocyclic Substituents : The morpholine group in the target compound increases polarity and solubility compared to pyrazole or triazole analogs, which are more lipophilic .
  • Salt Form: Dihydrochloride salts (e.g., target compound and phenylenediamine derivatives) exhibit higher aqueous solubility than neutral or mono-hydrochloride forms .

Biological Activity

2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride (CAS Number: 1936243-01-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H22Cl2N2OC_{10}H_{22}Cl_2N_2O with a molecular weight of 257.20 g/mol. The compound features a cyclobutane ring substituted with a morpholine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₂₂Cl₂N₂O
Molecular Weight257.20 g/mol
CAS Number1936243-01-4
DensityN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Research indicates that compounds similar to this structure can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Morpholine derivatives are often studied for their neuroprotective properties, potentially modulating neurotransmitter systems.
  • Antimicrobial Properties : Some studies have shown that cyclic amines can possess antimicrobial activity against various pathogens.

Anticancer Activity

A study published in Cancer Research explored the effects of morpholine-containing compounds on leukemia cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The specific activity of this compound in this context remains to be fully elucidated, but its structural similarity to known active compounds suggests potential efficacy.

Neuroprotective Effects

Research conducted at the University of Bristol investigated the neuroprotective effects of various morpholine derivatives. It was found that these compounds could enhance neuronal survival under oxidative stress conditions, likely through the modulation of reactive oxygen species (ROS) and inflammation pathways.

Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of several cyclic amines against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antimicrobial activity, suggesting that this compound could also possess similar properties.

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